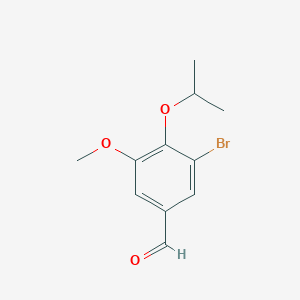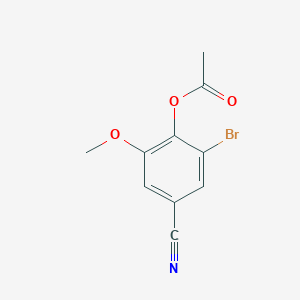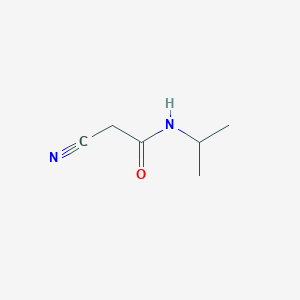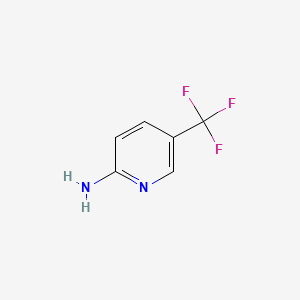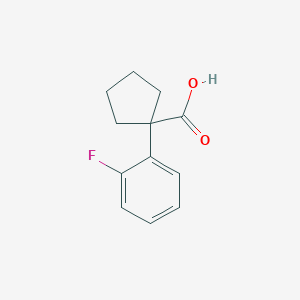
5-(4-Bromophenyl)-1H-tetrazole
Overview
Description
5-(4-Bromophenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C7H5BrN4 and its molecular weight is 225.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
5-(4-Bromophenyl)-1H-tetrazole (5-4-BPT) has been investigated for its ability to inhibit copper corrosion in sulfuric acid medium. Research reveals it is a mixed-type inhibitor with a remarkable corrosion inhibition ability, outperforming other phenyltetrazole derivatives. Its adsorption on the copper surface aligns with the Langmuir isotherm model, and its efficiency is further supported by Density Functional Theory (DFT) calculations (Tan et al., 2019).
Synthesis and Antiproliferative Activity
The synthesis of this compound and its derivatives has been explored in the context of antiproliferative activities. These compounds have shown promising results in inhibiting leukemia cell proliferation and breast cancer cell growth in vitro, suggesting potential applications in cancer research (Gundugola et al., 2010).
Efficient Synthesis Approaches
An efficient one-pot synthesis method for this compound has been developed using 4-bromoaniline. This approach has paved the way for high-yield synthesis of various [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivatives, demonstrating the compound's versatility in synthetic chemistry (Yang et al., 2017).
Catalytic Applications
This compound derivatives have been used as catalysts in ester hydrolysis reactions at neutral pH. Computational studies revealed that heteroatom insertion in the tetrazole side chain significantly enhances the nucleophilicity of these compounds, making them effective in catalyzing hydrolytic reactions (Bhattacharya & Vemula, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target leishmania aethiopica and plasmodium berghei, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It’s known that similar compounds interact with their targets through a process called suzuki–miyaura (sm) coupling . This process involves the formation of a new bond between the target and the compound, facilitated by a palladium catalyst .
Biochemical Pathways
Similar compounds have been found to affect the pathways involved in the suzuki–miyaura coupling reaction .
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic properties, including high gastrointestinal absorption and oral bioavailability .
Result of Action
Similar compounds have been found to have potent antileishmanial and antimalarial activities .
Action Environment
The suzuki–miyaura coupling reaction, which similar compounds are involved in, is known for its exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
5-(4-bromophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZMDMWMKVPGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354194 | |
| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826320 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50907-23-8 | |
| Record name | 5-(4-Bromophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50907-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Bromophenyl)-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(4-Bromophenyl)-1H-tetrazole interact with the Ru(II) complex in the context of dye-sensitized solar cells (DSSCs)?
A1: In the research presented [], this compound acts as a ligand, specifically a tetrazolato ligand, after deprotonation. It coordinates to the central Ru(II) ion in the complex D3, replacing two thiocyanate (-NCS) ligands typically found in benchmark Ru(II) dyes for DSSCs. This ligand substitution is key to modifying the photophysical properties of the resulting Ru(II) complex, aiming to enhance its performance as a photosensitizer in DSSCs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)
![4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1269258.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)
